

(S)-1-(3-methoxyphenyl)ethanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(3-methoxyphenyl)ethanol

Cat. No.: B170059

[Get Quote](#)

(S)-1-(3-methoxyphenyl)ethanol: A Comprehensive Technical Guide

Introduction

(S)-1-(3-methoxyphenyl)ethanol is a chiral secondary alcohol that has emerged as a critical building block in the synthesis of significant pharmaceutical compounds.^[1] Its molecular architecture, which includes a methoxy group on the phenyl ring and a stereodefined hydroxyl group, makes it an invaluable synthon for creating more complex, enantiomerically pure molecules.^[1] The high enantiopurity of this alcohol is paramount for the efficacy and safety of the final drug products.^[1] Notably, it serves as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor for the management of Alzheimer's disease, and Lusutrombopag, a medication for treating thrombocytopenia.^{[1][2]} It is also identified as Rivastigmine EP Impurity G, underscoring its importance in the quality control of this pharmaceutical.^{[3][4][5]}

Chemical Structure and Stereochemistry

(S)-1-(3-methoxyphenyl)ethanol possesses a single stereocenter at the carbinol carbon (C1), the carbon atom bonded to the hydroxyl group. The "(S)" designation in its name denotes the specific spatial arrangement of the groups attached to this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Molecular Structure: The molecule consists of a phenyl ring substituted with a methoxy group ($-\text{OCH}_3$) at the meta-position (position 3). An ethanol group is attached to the phenyl ring at position 1, with the hydroxyl ($-\text{OH}$) group and a methyl ($-\text{CH}_3$) group bonded to the chiral carbon.

Stereochemistry: The absolute configuration is determined by assigning priorities to the four substituents attached to the chiral carbon:

- $-\text{OH}$ (highest priority, highest atomic number)
- $-\text{C}_6\text{H}_4\text{OCH}_3$ (phenyl ring)
- $-\text{CH}_3$ (methyl group)
- $-\text{H}$ (lowest priority)

When viewing the molecule with the lowest priority group (Hydrogen) pointing away from the observer, the sequence from the highest priority group to the lowest ($1 \rightarrow 2 \rightarrow 3$) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.

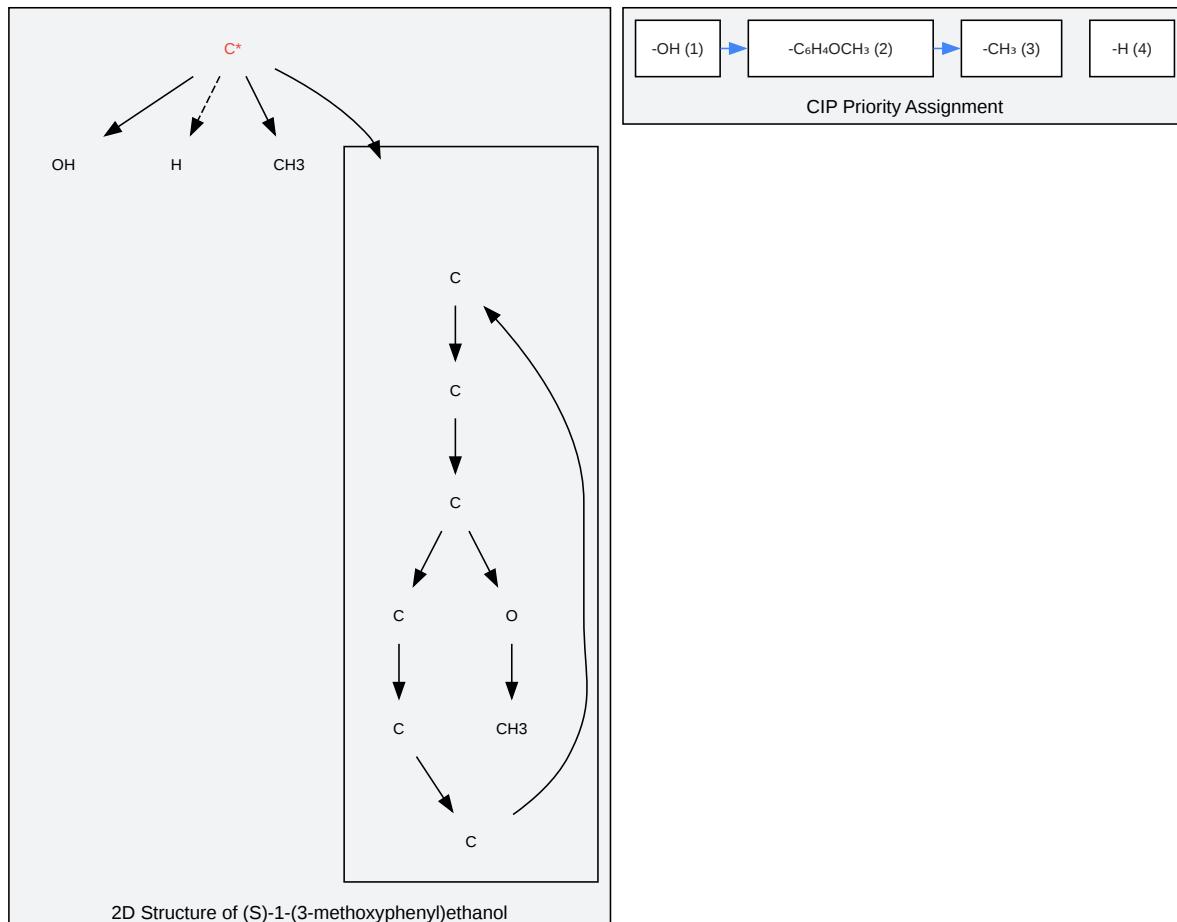


Figure 1: Chemical Structure and CIP Priority

[Click to download full resolution via product page](#)

Figure 1: Structure and CIP Priority

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 1-(3-methoxyphenyl)ethanol are well-documented, providing essential data for its identification and use in research and development.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ O ₂	[2][4][6]
Molecular Weight	152.19 g/mol	[2][4][6]
CAS Number	23308-82-9 (Racemate)	[2][4][7]
129940-69-8 ((S)-enantiomer)	[6]	
Appearance	Colorless to light yellow liquid	[2][7]
Boiling Point	248.3 °C at 760 mmHg	[7]
Flash Point	104 °C	[2]
Density	1.053 g/cm ³	[7]
Refractive Index	1.521	[7]
Specific Optical Rotation ([α]D ²⁵)	-30.4° (c=1.00 in CHCl ₃) for (S)-isomer	[8]

Table 2: NMR Spectroscopic Data for **(S)-1-(3-methoxyphenyl)ethanol**

Nucleus	Chemical Shift (δ , ppm) in DMSO-d ₆	Multiplicity / Coupling Constant (J, Hz)	Reference(s)
¹³ C NMR	150.57, 130.52, 129.82, 128.68, 124.80, 122.25, 68.28, 26.21	-	[8]
¹ H NMR	7.71	s	[8]
7.65	d, J = 3.0	[8]	
7.55 - 7.60	m	[8]	
5.41	d, J = 3.0	[8]	
4.82 - 4.86	m	[8]	
1.37	d, J = 3.0	[8]	

Experimental Protocols

The synthesis and resolution of **(S)-1-(3-methoxyphenyl)ethanol** can be achieved through various methods, including asymmetric synthesis and enzymatic kinetic resolution.

Protocol 1: Synthesis via Asymmetric Bioreduction

This protocol describes the enantioselective synthesis of **(S)-1-(3-methoxyphenyl)ethanol** from 3-methoxyacetophenone using a carbonyl reductase enzyme. Biocatalytic reduction offers high enantioselectivity under mild reaction conditions.[2]

Materials:

- 3-methoxyacetophenone
- Carbonyl reductase from *Novosphingobium* sp. (NoCR)[2]
- Formate dehydrogenase (FDH)

- NADH (cofactor)
- Sodium formate
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Chromatography column (Silica gel)

Procedure:

- Prepare a reaction mixture in a phosphate buffer containing 3-methoxyacetophenone (e.g., 200 g/L).
- Add the carbonyl reductase (NoCR) and formate dehydrogenase (FDH) to the mixture.
- Add a catalytic amount of NADH and an excess of sodium formate, which serves as the sacrificial substrate for NADH regeneration by FDH.
- Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
- Once the conversion of the ketone to the alcohol is complete (typically >99% conversion with >99% ee), terminate the reaction.^[2]
- Extract the product from the aqueous mixture using ethyl acetate (3x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil via silica gel column chromatography to yield pure **(S)-1-(3-methoxyphenyl)ethanol**.^[8]

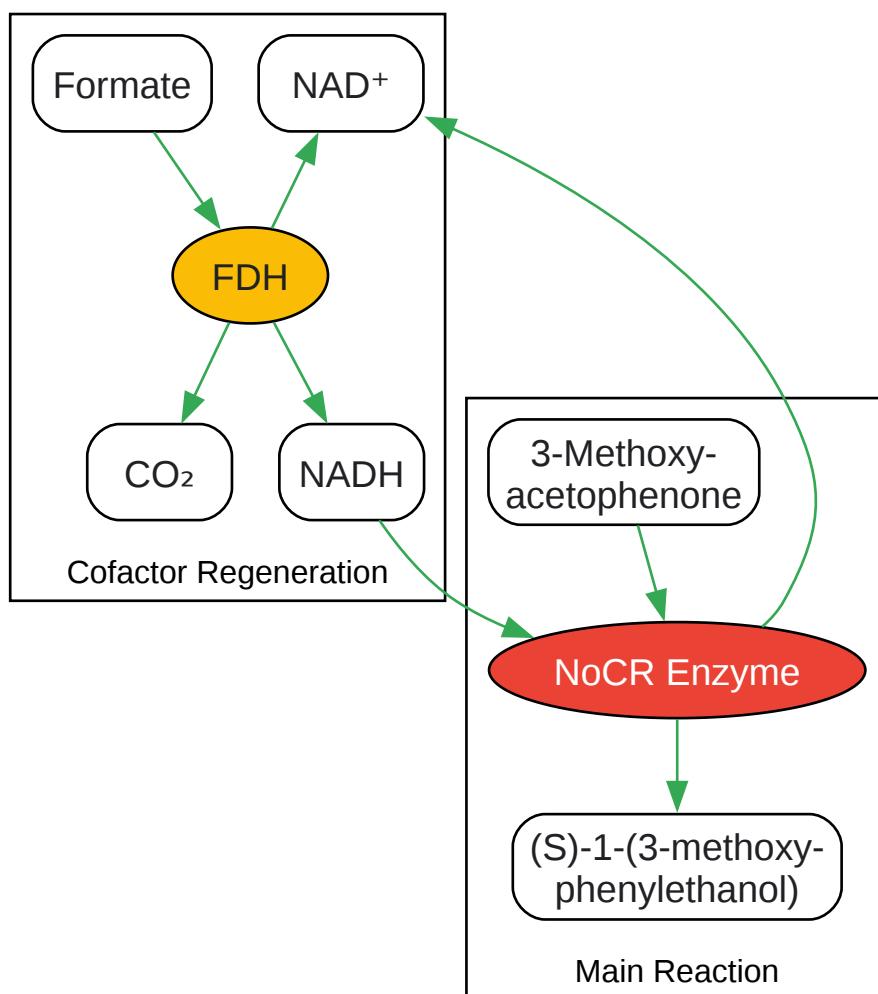


Figure 2: Asymmetric Bioreduction Workflow

[Click to download full resolution via product page](#)

Figure 2: Asymmetric Bioreduction Workflow

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust method for separating a racemic mixture. This protocol employs a lipase to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiopure alcohol.[9]

Materials:

- Racemic (±)-1-(3-methoxyphenyl)ethanol

- Lipase (e.g., from *Pseudomonas cepacia* or *Candida antarctica* Lipase B)[9][10]
- Acyl donor (e.g., vinyl acetate)[11]
- Anhydrous organic solvent (e.g., hexane, MTBE)[9][11]
- Molecular sieves (optional, to ensure anhydrous conditions)
- Reaction vessel
- Orbital shaker or magnetic stirrer

Procedure:

- Dissolve racemic 1-(3-methoxyphenyl)ethanol (1 equivalent) in the chosen anhydrous organic solvent in a reaction vessel.
- Add the acyl donor, vinyl acetate (2.2 equivalents).[9]
- Add the lipase (e.g., 20-40 mg per mmol of substrate).[9]
- Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure mixing. Maintain the reaction at a constant temperature (e.g., room temperature to 40 °C).[11]
- Monitor the reaction progress by chiral GC or HPLC. The goal is to reach approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the product and the remaining starting material.
- Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme.
- Remove the solvent under reduced pressure.
- Separate the resulting ester ((R)-1-(3-methoxyphenyl)ethyl acetate) from the unreacted alcohol (**(S)-1-(3-methoxyphenyl)ethanol**) using silica gel column chromatography.

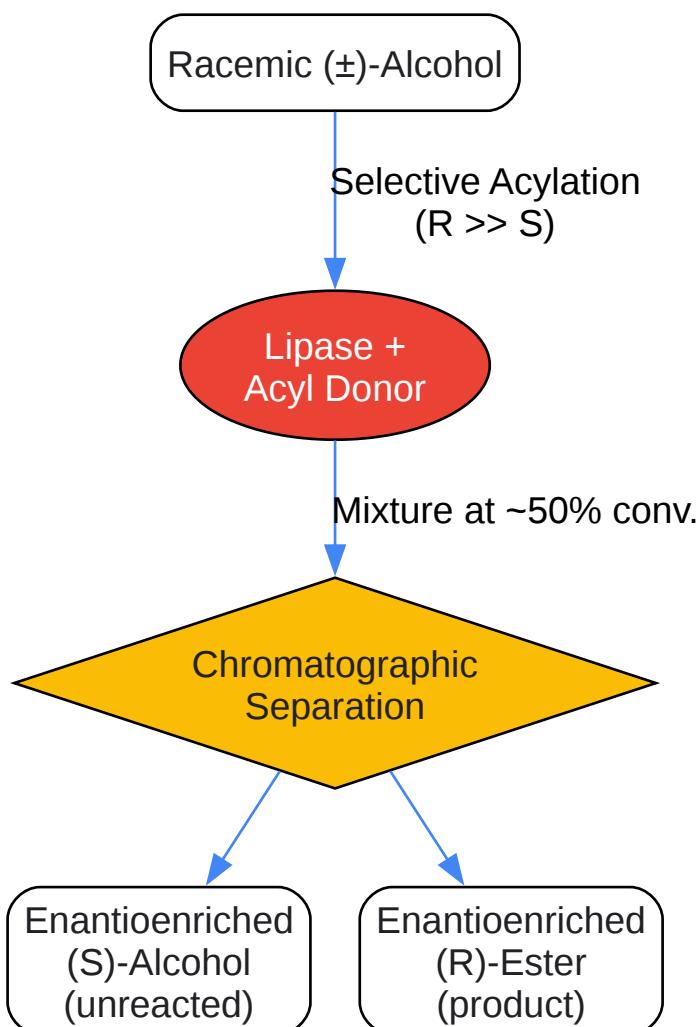


Figure 3: Lipase-Catalyzed Kinetic Resolution

[Click to download full resolution via product page](#)

Figure 3: Lipase-Catalyzed Kinetic Resolution

Applications in Drug Development

The primary value of **(S)-1-(3-methoxyphenyl)ethanol** lies in its role as a chiral intermediate for active pharmaceutical ingredients (APIs).

- **(S)-Rivastigmine:** This compound is a crucial precursor for the synthesis of (S)-rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases. The stereochemistry of the final drug is critical for its therapeutic activity.^{[1][12]}

- Lusutrombopag: It is also a key starting material in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease.[\[2\]](#)
- Other Applications: The compound is also used as a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts, further highlighting its utility in asymmetric synthesis.[\[3\]](#)[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | Benchchem [benchchem.com]
- 2. Buy 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. (+)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Methoxyphenyl)ethanol | LGC Standards [lgcstandards.com]
- 6. 3-Methoxy-alpha-methylbenzyl alcohol, (-) | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. scielo.br [scielo.br]
- 13. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- To cite this document: BenchChem. [(S)-1-(3-methoxyphenyl)ethanol chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170059#s-1-3-methoxyphenyl-ethanol-chemical-structure-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com